2,3-Dimethylheptane

Descripción general

Descripción

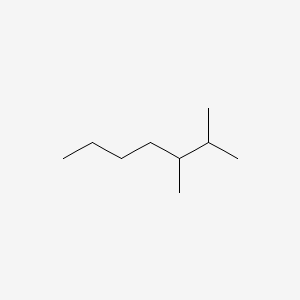

2,3-Dimethylheptane is a branched saturated aliphatic hydrocarbon . It is one of the isomers of nonane . The molecular formula is C9H20 and the molecular weight is 128.2551 .

Molecular Structure Analysis

The IUPAC Standard InChI for 2,3-Dimethylheptane is InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

2,3-Dimethylheptane has a density of 0.7±0.1 g/cm³ . The boiling point is 140.8±7.0 °C at 760 mmHg . The vapour pressure is 7.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 36.2±0.8 kJ/mol . The flash point is 60.1±7.9 °C . The index of refraction is 1.406 . The molar refractivity is 43.7±0.3 cm³ .

Aplicaciones Científicas De Investigación

Organic Synthesis Building Block

2,3-Dimethylheptane serves as a versatile building block in organic synthesis. It’s used to synthesize various complex molecules due to its branched saturated aliphatic hydrocarbon structure, which can undergo reactions like halogenation, oxidation, and more .

Environmental Modeling

The Henry’s law constant for 2,3-Dimethylheptane has been analyzed, which is essential for predicting how the compound distributes between the atmosphere and aquatic environments. This information is vital for environmental risk assessments and pollution modeling .

Combustion Analysis

2,3-Dimethylheptane’s combustion properties are studied to improve fuel formulations. Its standard heat of formation and vaporization at 25°C are calculated to optimize energy output and reduce emissions in combustion engines .

Solubility Studies

The solubility of 2,3-Dimethylheptane is characterized using polynomials, which is important for understanding its behavior in mixtures and solutions. This knowledge aids in the development of pharmaceuticals and chemical mixtures where solubility plays a key role .

Safety and Handling

Due to its combustible nature, 2,3-Dimethylheptane is studied for safe handling and storage. Its flash point data informs safety protocols in laboratories and industries to prevent accidents and ensure safe usage .

Safety and Hazards

2,3-Dimethylheptane is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . No smoking is allowed when handling this chemical . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool . Dispose of contents/container to an approved waste disposal plant .

Propiedades

IUPAC Name |

2,3-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRFDUJXCLCKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871008 | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,3-Dimethylheptane | |

CAS RN |

3074-71-3 | |

| Record name | Heptane, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,3-Dimethylheptane being studied in the context of jet fuel exposure?

A: 2,3-Dimethylheptane is an isomer of nonane (C9) and a component of jet fuel JP-8. [] Occupational exposure to JP-8 is a concern, and understanding how its components distribute within the body is crucial for assessing potential health risks. [] Researchers are particularly interested in tissue/blood partition coefficients (PCs), which help predict the distribution and accumulation of chemicals in different organs. []

Q2: How do the physicochemical properties of 2,3-Dimethylheptane compare to other nonane isomers, and how do these properties influence its behavior in biological systems?

A: Research indicates that the log octanol/water (O:W) partition coefficient, a measure of hydrophobicity, varies among nonane isomers. [] Generally, higher O:W values correlate with greater fat solubility and, consequently, higher tissue/blood partition coefficients, particularly in fat tissue. [] While the provided papers don't specify the exact O:W value for 2,3-Dimethylheptane, they suggest it falls within the range observed for other nonane isomers. This information, combined with experimental data on tissue/blood PCs, helps researchers model the distribution and potential effects of 2,3-Dimethylheptane and other jet fuel components following exposure. []

Q3: Has 2,3-Dimethylheptane been isolated from natural sources besides jet fuel?

A: Yes, 2,3-Dimethylheptane has been identified in Oklahoma petroleum. [] It was isolated alongside other hydrocarbons, including 1,2,4-trimethylcyclohexane, through a combination of distillation techniques at different pressures and crystallization. [] This finding highlights the complex composition of petroleum and the need for advanced separation methods to study its individual constituents.

Q4: Are there any analytical challenges in studying 2,3-Dimethylheptane?

A: Analyzing complex mixtures like jet fuel or petroleum presents analytical challenges due to the presence of numerous isomers with similar physicochemical properties. [] The research on 2,3-Dimethylheptane highlights the importance of developing and utilizing advanced separation techniques, such as distillation at varying pressures, to isolate and characterize individual components. [] These efforts are crucial for accurate quantification and for understanding the specific properties and potential impact of each component within complex mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

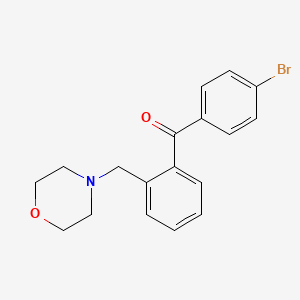

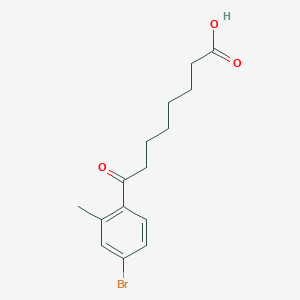

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)